trans-4-Hydroxy-L-proline methyl ester hydrochloride (CAS 40216-83-9), commonly designated as H-Hyp-OMe·HCl, is a C-terminally protected, highly soluble chiral building block essential for advanced organic synthesis . It is a fundamental precursor in solution-phase peptide synthesis (SPPS), the construction of PROTAC and antibody-drug conjugate (ADC) linkers, and the industrial manufacturing of complex active pharmaceutical ingredients (APIs) . By masking the carboxylic acid as a methyl ester and stabilizing the secondary amine as a hydrochloride salt, this compound provides a weighable, shelf-stable intermediate that readily dissolves in standard organic solvents. This overcomes the severe handling and solubility limitations inherent to zwitterionic free amino acids, making it a critical raw material for scalable, high-yield manufacturing.
Attempting to substitute H-Hyp-OMe·HCl with the free acid (L-hydroxyproline) or alternative esters (such as tert-butyl or benzyl esters) frequently derails synthetic workflows and decreases overall yield . The zwitterionic free acid lacks the necessary solubility in polar aprotic solvents required for efficient amide coupling, leading to sluggish kinetics, heterogeneous reaction mixtures, and incomplete conversions. Conversely, while tert-butyl and benzyl esters offer excellent organic solubility, their subsequent deprotection requires harsh acidic conditions (e.g., concentrated TFA) or catalytic hydrogenation (e.g., Pd/C with H2), respectively. These aggressive conditions are incompatible with complex molecules containing acid-sensitive protecting groups, reducible double bonds, or halogenated aromatics. The methyl ester's capacity for mild basic hydrolysis makes it a highly effective choice for advanced API synthesis where late-stage functional group tolerance is mandatory [1].
H-Hyp-OMe·HCl demonstrates excellent solubility in standard peptide synthesis solvents, readily achieving high concentrations in N,N-dimethylformamide (DMF) and dichloromethane (DCM) . In direct contrast, L-hydroxyproline free acid is zwitterionic and exhibits negligible solubility in DCM and poor solubility in DMF. This fundamental difference in solvation thermodynamics allows the methyl ester hydrochloride to participate in homogeneous coupling reactions with standard activating reagents (e.g., HBTU, EDC), achieving rapid kinetics and high coupling yields in solution-phase synthesis where the free acid would fail to react efficiently.
| Evidence Dimension | Solubility in polar aprotic solvents |
| Target Compound Data | Highly soluble in DMF and DCM (>100 mg/mL) |
| Comparator Or Baseline | L-Hydroxyproline free acid (virtually insoluble in DCM) |
| Quantified Difference | Orders of magnitude increase in organic solubility |
| Conditions | Standard ambient temperature solvent dissolution for peptide coupling |
High organic solubility is an absolute prerequisite for maintaining homogeneous reaction kinetics and achieving high yields in automated and solution-phase peptide synthesis.
The methyl ester of H-Hyp-OMe·HCl is selectively cleaved via mild saponification (e.g., using 3.2 M LiOH at 5–10 °C), cleanly unmasking the carboxylic acid[1]. When compared to H-Hyp-OtBu (which requires concentrated TFA) or H-Hyp-OBzl (which requires catalytic hydrogenation), the methyl ester provides a critical orthogonal pathway. During the synthesis of complex APIs, this mild basic cleavage preserves delicate structural features such as halogenated quinolines and reducible alkenes that would be degraded or reduced by the deprotection conditions required for tert-butyl or benzyl esters.
| Evidence Dimension | Deprotection conditions and functional group tolerance |
| Target Compound Data | Deprotection via mild aqueous base (LiOH) |
| Comparator Or Baseline | H-Hyp-OtBu (requires strong acid) / H-Hyp-OBzl (requires hydrogenation) |
| Quantified Difference | Complete preservation of acid-sensitive and reducible functional groups during C-terminal unmasking |
| Conditions | Late-stage deprotection in multi-step API synthesis |
Enables the selective C-terminal unmasking of advanced intermediates without destroying sensitive pharmacophores, directly reducing late-stage synthetic failures.
Amino acid esters, particularly secondary amines like proline and hydroxyproline derivatives, are highly prone to spontaneous intermolecular condensation to form diketopiperazines (DKPs) when stored or handled as free bases [1]. By procuring H-Hyp-OMe as a hydrochloride salt, the secondary amine is protonated, completely inhibiting this nucleophilic attack [2]. Compared to the free base form, which degrades rapidly at room temperature, H-Hyp-OMe·HCl maintains exceptional purity over extended storage periods, ensuring precise stoichiometric control during subsequent coupling steps.
| Evidence Dimension | Storage stability and prevention of cyclization |
| Target Compound Data | H-Hyp-OMe·HCl (stable, prevents cyclization) |
| Comparator Or Baseline | H-Hyp-OMe free base (rapid degradation via DKP formation) |
| Quantified Difference | Elimination of spontaneous intermolecular condensation |
| Conditions | Long-term storage and handling at room temperature |
Procuring the hydrochloride salt eliminates degradation-related batch variability, ensuring reliable reagent stoichiometry and reproducible manufacturing.
In the synthesis of 4-quinolinyl ethers and related building blocks, the secondary amine of H-Hyp-OMe·HCl can be transiently protected to allow exclusive reaction at the C4-hydroxyl group [1]. When subjected to sulfone-mediated SNAr or direct etherification, the C-terminally protected ester ensures the reaction proceeds with high regioselectivity, yielding >80% of the desired O-aryl product. Attempting similar functionalization on the unprotected free acid leads to complex mixtures due to competing reactions at the carboxylate and severe solubility constraints, drastically reducing the isolated yield of the target ether.
| Evidence Dimension | Regioselective O-arylation yield |
| Target Compound Data | C-terminally protected H-Hyp-OMe (>80% regioselective O-arylation yield) |
| Comparator Or Baseline | Unprotected L-hydroxyproline (poor yield, complex mixture) |
| Quantified Difference | Significant increase in target ether yield and purity |
| Conditions | SNAr reaction with heteroaryl chlorides or sulfones |
C-terminal protection is essential for directing reactivity exclusively to the hydroxyl group, streamlining the production of critical linker and API intermediates.
H-Hyp-OMe·HCl is a critical building block in the commercial synthesis of complex antiviral agents, such as the HCV protease inhibitor Faldaprevir [1]. Its procurement is justified by its compatibility with sulfone-mediated SNAr reactions for O-arylation at the C4 position, followed by mild LiOH saponification. This specific sequence allows for the construction of the core macrocyclic precursor without damaging the sensitive halogenated quinoline moiety, a feat not possible with free acids or acid-labile esters.
In targeted protein degradation and targeted drug delivery, H-Hyp-OMe·HCl serves as a highly soluble, rigid, non-cleavable linker module . The orthogonal reactivity of its secondary amine and protected carboxylate allows chemists to sequentially attach E3 ligase ligands and target protein binders. The methyl ester ensures that the intermediate remains soluble in organic solvents during multiple coupling cycles before final deprotection.
For the large-scale solution-phase synthesis of modified peptides requiring hydroxyproline residues, H-Hyp-OMe·HCl is the preferred precursor [1]. Its hydrochloride salt form prevents premature diketopiperazine formation during storage, while its high solubility in DMF and DCM ensures rapid, homogeneous coupling kinetics. This provides a distinct process advantage over the zwitterionic free acid for maintaining high throughput and yield in industrial peptide manufacturing.
Irritant